2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-2-5-11-12-10(9-3-4-9)7-13(11)6-8/h2,5-7,9H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSQJJJQOIGHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds. Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity. They have been used as antituberculosis agents, and also as covalent anticancer agents. .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors, which work by forming a covalent bond with their target, leading to irreversible inhibition.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the treatment of tuberculosis and cancer, suggesting that they may affect pathways related to these diseases.
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Cellular Effects
The effects of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can affect the expression of specific genes, thereby altering cellular functions and metabolic processes. These cellular effects are critical for understanding the compound’s potential therapeutic benefits and side effects.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s pharmacological properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The effects of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Additionally, long-term exposure to 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can result in alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and long-term effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as inhibiting the growth of certain pathogens or cancer cells. Higher doses can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine is crucial for determining its therapeutic window and potential side effects.
Metabolic Pathways
2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine is involved in various metabolic pathways, interacting with several enzymes and cofactors. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can affect the levels of certain metabolites, thereby influencing overall metabolic flux. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments. Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can be distributed to various tissues, influencing its overall pharmacokinetics and therapeutic effects. Understanding the transport and distribution of this compound is essential for optimizing its delivery and efficacy.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can significantly affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by specific targeting signals or post-translational modifications. Additionally, the localization of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can influence its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine (CMA) is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique bicyclic structure, which contributes to its interaction with various biological targets. This article reviews the biological activity of CMA, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
- Molecular Formula : C10H10N2
- Molecular Weight : 158.20 g/mol
- IUPAC Name : 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine
Biological Activities
CMA exhibits a range of biological activities that are critical for its potential therapeutic applications. The following sections detail these activities:
Anticancer Activity
CMA has been investigated for its anticancer properties. Studies have shown that compounds within the imidazo[1,2-a]pyridine class can inhibit cancer cell proliferation through various mechanisms:
- Mechanism : CMA may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.
- Case Study : A study demonstrated that CMA derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers, with IC50 values in the low micromolar range .
Antimicrobial Properties
Research indicates that CMA possesses antimicrobial activity against a variety of pathogens:
- Mechanism : The compound disrupts bacterial cell membranes and inhibits DNA synthesis.
- Case Study : In vitro studies reported that CMA exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Neuroprotective Effects
CMA has also been evaluated for its neuroprotective effects:
- Mechanism : It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
- Case Study : Experimental models of neurodegenerative diseases showed that CMA treatment led to reduced neuronal apoptosis and improved cognitive function .
Structure-Activity Relationship (SAR)
The biological activity of CMA can be attributed to its structural features. The presence of the cyclopropyl group and the imidazo ring plays a crucial role in its interaction with biological targets.
| Structural Feature | Biological Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to receptors |
| Imidazo Ring | Essential for anticancer activity |
Pharmacokinetics
Understanding the pharmacokinetics of CMA is essential for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues, with a preference for tumor sites.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Scientific Research Applications
Chemical Synthesis
The synthesis of CPMIP and its derivatives is crucial for exploring their biological properties. Recent studies have developed efficient synthetic routes to produce imidazo[1,2-a]pyridine derivatives, including CPMIP. For example, a chemodivergent synthesis method has been established that allows for the formation of N-(pyridin-2-yl) amides and imidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridines under mild conditions without the need for metal catalysts . Such methods enhance the accessibility of CPMIP for further biological evaluation.
Anticancer Properties
CPMIP has been investigated for its potential as an anticancer agent. Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant inhibitory activity against various cancer cell lines. For instance, compounds related to CPMIP have shown submicromolar inhibitory activity against tumor cell lines by targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancers . Specifically, modifications to the imidazo[1,2-a]pyridine scaffold have led to compounds with enhanced potency and selectivity against cancer cells.
Cancer Treatment
The unique structure of CPMIP makes it a promising candidate for developing targeted cancer therapies. Its ability to inhibit key signaling pathways involved in tumorigenesis positions it as a valuable compound in oncology research. The ongoing exploration of its derivatives aims to optimize their pharmacological profiles for better efficacy and reduced side effects.
Other Potential Uses
Beyond oncology, imidazo[1,2-a]pyridine compounds have been associated with various biological activities, including antimicrobial and antifungal properties. The versatility of the imidazo[1,2-a]pyridine framework allows for modifications that can tailor these compounds for specific therapeutic targets beyond cancer.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine are best understood in comparison to analogs with variations in substituents or core modifications. Below is a detailed analysis:
Key Findings :
- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine induces steric hindrance, enabling selective hydrophobic interactions with protein pockets (e.g., Leu 568, Pro 566) . In contrast, 2-(4-methylphenyl) analogs (e.g., CAS 88965-00-8) leverage planar aromatic systems for DNA-binding or stem cell modulation .
- Electron-Withdrawing Groups : Chloro (e.g., 6-Chloroimidazo[1,2-a]pyridine) and trifluoromethyl groups enhance electrophilicity, facilitating nucleophilic substitution reactions during derivatization .
- Functional Group Diversity : Carboxamide derivatives (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, CAS 365213-58-7) exhibit improved solubility and bioavailability compared to parent scaffolds .
Pharmacokinetic and Binding Affinity Comparisons
- Hydrophobic Interactions : The 2-cyclopropyl-6-methyl derivative forms eight hydrophobic interactions in Mycobacterium tuberculosis enzyme docking, outperforming 2-propyl-6-methyl analogs (e.g., compound 25), which lack hydrogen bonds .
- Hydrogen-Bonding Capacity : Compound 33 (2-cyclopropyl-6-methyl variant) shows stronger H-bond energy (−2.83 kcal/mol) with Pro 566 compared to the parent compound (−1.61 kcal/mol), suggesting substituent positioning critically impacts binding .
- Metabolic Stability : Methyl and cyclopropyl groups in 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine reduce metabolic oxidation compared to chlorinated derivatives (e.g., 6-Chloro-2-methylimidazo[1,2-a]pyridine, CAS 13583-92-1), which may form reactive intermediates .
Preparation Methods
Classical Condensation and Heterocyclization Approaches
The traditional synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds, followed by heterocyclization to form the fused imidazo ring. For the 2-cyclopropyl-6-methyl derivative, this involves using appropriately substituted 2-aminopyridine and cyclopropyl-containing α-haloketones or equivalents.
Example Reaction : Condensation of 6-methyl-2-aminopyridine with cyclopropyl-substituted α-haloketone under reflux conditions in organic solvents (e.g., toluene) leads to the formation of the target imidazo[1,2-a]pyridine ring system.
Limitations : These methods often require harsh conditions, long reaction times, and use of hazardous solvents, limiting their sustainability and efficiency.
Microwave-Assisted Synthesis (MAOS)
Microwave irradiation has been employed to accelerate the synthesis of disubstituted imidazo[1,2-a]pyridines, including cyclopropyl derivatives, by facilitating rapid condensation reactions.
Methodology : 2-Aminopyridines are reacted with ethyl 2-halogenated acetoacetates under microwave heating at around 120 °C for 20–30 minutes in ethanol.
Key Findings : This method significantly reduces reaction time compared to conventional heating and often yields high purity products, sometimes precipitating directly from the reaction mixture.
Data Table Extract (adapted for cyclopropyl substituents):
| Entry | 2-Aminopyridine Substituent | Acetoacetate Substituent | Halogen | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 23b | 5-Cl | Cyclopropyl (c-C3H5) | Br | 20 | 65 |
| 24b | 5-F | Cyclopropyl (c-C3H5) | Br | 20 | 61 |
| 25b | 4-Cl | Cyclopropyl (c-C3H5) | Br | 20 | 56 |
| 26b | 4-Me | Cyclopropyl (c-C3H5) | Br | 20 | 57 |
These yields indicate effective synthesis of cyclopropyl-substituted imidazo[1,2-a]pyridines under microwave conditions.
Copper-Catalyzed A3-Coupling in Aqueous Micellar Media
A recent environmentally friendly and efficient approach involves copper(II)-ascorbate catalyzed A3-coupling reactions conducted in aqueous micellar media using sodium dodecyl sulfate (SDS) as a surfactant.
Reaction Scheme : The domino A3-coupling involves the reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, followed by a 5-exo-dig cycloisomerization to form the imidazo[1,2-a]pyridine core.
Catalyst System : CuSO4 combined with sodium ascorbate generates an active Cu(II)/Cu(I) catalytic system in situ.
Advantages : Mild reaction conditions (50 °C), water as a green solvent, and high yields (up to 88%) make this method sustainable and scalable.
| Entry | Surfactant (mol %) | Cu Catalyst (mol %) | Reducing Agent (mol %) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | 10 (CuSO4·5H2O) | 20 (NaOAs) | 80 | 24 | 14 |
| 3 | SDS (10) | 10 (CuSO4·5H2O) | 20 (NaOAs) | 50 | 6 | 88 |
| 4 | SDS (10) | 10 (CuSO4·5H2O) | 20 (NaOAs) | 80 | 5 | 84 |
| 5 | Triton X-100 (10) | 10 (CuSO4·5H2O) | 20 (NaOAs) | 50 | 24 | 48 |
| 7 | CTAB (10) | 10 (CuSO4·5H2O) | 20 (NaOAs) | 50 | 6 | Trace |
Mechanistic Insight : The micellar environment facilitates the interaction of hydrophobic substrates in aqueous media, enhancing reaction rates and yields.
Application to Cyclopropyl Derivatives : By selecting cyclopropyl-substituted aldehydes or alkynes, the method can be adapted to synthesize 2-cyclopropyl-6-methylimidazo[1,2-a]pyridine analogs efficiently.
Copper-Catalyzed Heteroannulation of 2-Aminopyridines
Other copper-catalyzed methods involve direct heteroannulation of 2-aminopyridines with alkynes or α-haloketones under oxidative conditions.
Catalysts Tested : Various copper salts such as Cu(OTf)2, CuCl2, Cu(TFA)2, and Cu(OAc)2 have been evaluated.
Yields and Efficiency : Cu(OTf)2 catalyzed reactions under oxygen atmosphere gave low yields (~12%), with other copper salts showing varying effectiveness.
Challenges : These methods often suffer from low yields or require complex catalyst systems and strict reaction conditions.
Summary Table of Preparation Methods
| Method | Key Reagents/Substrates | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Condensation | 2-Aminopyridine + α-Haloketones | Reflux in organic solvents | Moderate | Established, straightforward | Harsh conditions, solvents |
| Microwave-Assisted Synthesis | 2-Aminopyridine + Ethyl 2-halogenated acetoacetates | Microwave, 120 °C, 20-30 min | 56–65 | Fast, high purity, solvent use | Requires microwave setup |
| Cu(II)-Ascorbate A3-Coupling | 2-Aminopyridine + Aldehyde + Alkyne | Aqueous SDS micellar media, 50 °C, 6 h | Up to 88 | Green, mild, high yield | Surfactant required |
| Copper-Catalyzed Heteroannulation | 2-Aminopyridine + Alkyne or α-Haloketone | Cu catalysts, O2 atmosphere | Low (~12) | Potentially direct synthesis | Low yield, complex conditions |
Q & A
Q. What are the key pharmacological properties associated with 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridine derivatives, including 2-Cyclopropyl-6-methyl variants, exhibit diverse pharmacological activities such as anxiolytic, cardiovascular, analgesic, and neuroleptic properties. These properties arise from their structural similarity to bioactive molecules like Zolpidem and Alpidem, which target GABA receptors. Researchers often prioritize substituent effects on the core structure to modulate selectivity and potency .
Q. Which synthetic strategies are commonly employed to construct the imidazo[1,2-a]pyridine core?
The core is typically synthesized via cyclocondensation between 2-aminoimidazoles and 1,3-difunctional aliphatic compounds. For cyclopropyl-containing derivatives, methods include cyclization of chloromethyl intermediates (e.g., 2-(Chloromethyl)imidazo[1,2-a]pyridine) with cyclopropane precursors. Solvent choice (e.g., 1,2-dimethoxyethane) and temperature control are critical for optimizing yields .
Q. How is the structural identity of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR to verify hydrogen/carbon environments and substituent positions.
- HRMS for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., carbonyls or amines). For stereochemical analysis, X-ray crystallography is recommended but requires high-purity crystals .
Advanced Research Questions
Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for analogues?
SAR studies require systematic variation of substituents at positions 2 and 6. Key steps include:
- Introducing electron-withdrawing/donating groups to assess electronic effects.
- Comparing cyclopropyl vs. alkyl/aryl substituents for steric and conformational impacts.
- Using in vitro assays (e.g., enzyme inhibition or receptor binding) to correlate structural changes with activity. Computational modeling (e.g., DFT) can predict binding affinities .
Q. How can researchers resolve conflicting reports on biological efficacy across pharmacological models?
Discrepancies may arise from differences in:
- Assay conditions (e.g., cell lines, incubation times).
- Compound purity (e.g., HPLC validation to exclude impurities).
- Pharmacokinetic factors (e.g., metabolic stability in in vivo vs. in vitro systems). Standardizing protocols and cross-referencing with structurally validated analogues (e.g., Zolpidem derivatives) can clarify inconsistencies .
Q. What advanced techniques are recommended for analyzing stereochemical outcomes in cyclopropane-containing derivatives?
Cyclopropane stereochemistry influences bioactivity. Techniques include:
- Chiral HPLC to separate enantiomers.
- NOESY NMR to determine spatial arrangements.
- X-ray crystallography for absolute configuration (e.g., as demonstrated in imidazo[1,2-a]pyrimidine crystal structures). Computational methods (e.g., molecular docking) can further predict enantiomer-receptor interactions .
Methodological Notes
- Synthetic Optimization : For cyclocondensation reactions, yields improve with anhydrous solvents (e.g., DMF) and catalytic bases like K₂CO₃ .
- Biological Assays : Use dose-response curves and positive controls (e.g., Alpidem for GABA studies) to ensure reproducibility .
- Data Contradictions : Maintain detailed logs of synthetic batches and assay conditions to trace variability sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
